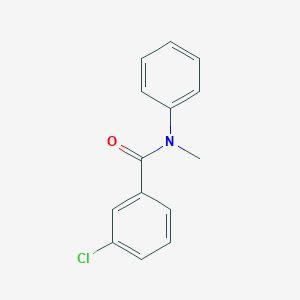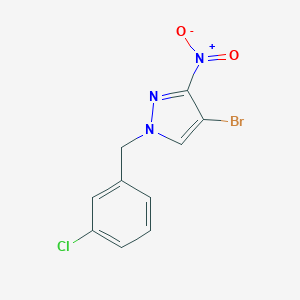![molecular formula C14H19N3O B250632 N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide](/img/structure/B250632.png)
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide, also known as BIA or Benzimidazole Acetamide, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. In
作用機序
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide has been found to have various biochemical and physiological effects. Studies have shown that N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide can inhibit the activity of certain enzymes, such as tyrosine kinases and phosphodiesterases, which are involved in cell signaling pathways. N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide has also been found to modulate the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
One of the advantages of using N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide in lab experiments is its high purity and stability. This makes it easier to control the concentration of the compound and ensure reproducibility of results. However, one limitation of using N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide. One direction is to further investigate its potential applications in cancer research and neurodegenerative disease research. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, there is potential for the development of N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide derivatives with improved solubility and potency. Overall, the study of N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide has the potential to contribute to the development of new treatments for cancer and neurodegenerative diseases.
合成法
The synthesis of N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide involves the reaction of 1H-benzimidazole-2-carboxylic acid with 3-methyl-1-butanol in the presence of acetic anhydride. The resulting compound is then purified through recrystallization to obtain N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide in its pure form. This synthesis method has been found to be efficient and yields a high purity of the compound.
科学的研究の応用
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide has been studied for its potential applications in various scientific research fields. One of its primary applications is in the field of cancer research. Studies have shown that N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide inhibits the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation as a potential anticancer agent. N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide has neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
特性
分子式 |
C14H19N3O |
|---|---|
分子量 |
245.32 g/mol |
IUPAC名 |
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide |
InChI |
InChI=1S/C14H19N3O/c1-9(2)8-13(15-10(3)18)14-16-11-6-4-5-7-12(11)17-14/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,17) |
InChIキー |
NAQTUSJOIRQDLC-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1)NC(=O)C |
正規SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(3,4-dimethoxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B250552.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B250553.png)
![5-chloro-N-[4-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B250554.png)
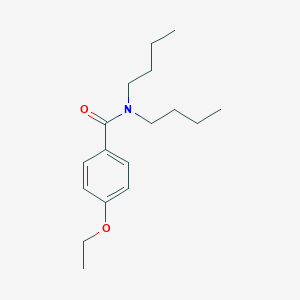

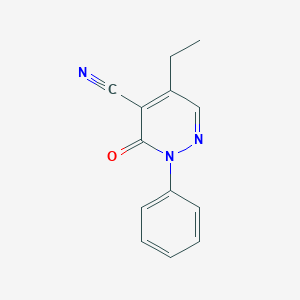
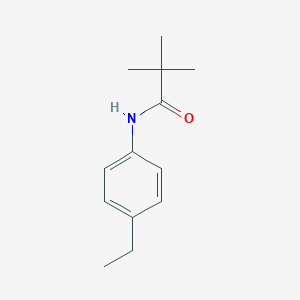
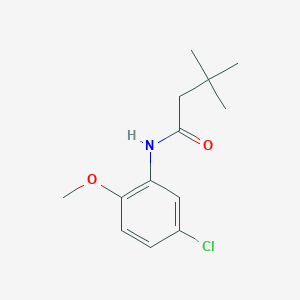
![Ethyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B250569.png)

